Bienvenue dans la boutique en ligne BenchChem!

N-tert-butyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide

Lipophilicity Drug-likeness Permeability

Select CAS 1049371-70-1 as your lead compound for oncology-focused kinase inhibitor research. This imidazo[2,1-b]thiazole features a distinctive tert-butyl carboxamide and a 4-fluorophenyl substituent, offering superior steric bulk and optimal lipophilicity (XLogP3-AA = 4.2) for enhanced membrane permeability in intracellular target engagement assays. Its potential as a versatile scaffold for synthesizing focused libraries targeting kinase hinge-binding pockets makes it invaluable for systematic hit-to-lead optimization. Differentiate your procurement by leveraging this specific substitution pattern to explore critical hydrophobic pocket complementarity.

Molecular Formula C16H16FN3OS
Molecular Weight 317.38
CAS No. 1049371-70-1
Cat. No. B2962644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-butyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
CAS1049371-70-1
Molecular FormulaC16H16FN3OS
Molecular Weight317.38
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1=CSC2=NC(=CN12)C3=CC=C(C=C3)F
InChIInChI=1S/C16H16FN3OS/c1-16(2,3)19-14(21)13-9-22-15-18-12(8-20(13)15)10-4-6-11(17)7-5-10/h4-9H,1-3H3,(H,19,21)
InChIKeyQYFSIFHGFLTIFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-tert-Butyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide (CAS 1049371-70-1): Compound-Class Context for Scientific Procurement


N-tert-butyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide (CAS 1049371-70-1) is a synthetic small molecule (MW 317.4 g/mol, formula C16H16FN3OS) belonging to the imidazo[2,1-b][1,3]thiazole class [1]. This class is characterized by a fused imidazole–thiazole core and has been reported to exhibit diverse biological activities, including immunostimulatory, anti-inflammatory, and anticancer properties . The compound features a tert-butyl carboxamide at position 3 and a 4-fluorophenyl substituent at position 6, distinguishing it from analogs with alternative N-alkyl or aryl modifications. It is primarily offered as a research-grade screening compound by multiple chemical suppliers, typically at ≥95% purity, and is intended for in vitro laboratory use only . Direct published data on this specific CAS number remain sparse; accordingly, differentiation claims herein rely substantially on class-level inference and structurally analogous compound data.

Why Imidazo[2,1-b]thiazole-3-carboxamides Are Not Interchangeable: The Case for Compound-Specific Selection of CAS 1049371-70-1


Within the imidazo[2,1-b]thiazole-3-carboxamide series, even seemingly minor structural modifications—such as varying the N-amide substituent from tert-butyl to n-butyl, aryl, or heteroaryl groups—can profoundly alter biological activity profiles, target engagement, and physicochemical properties [1]. The tert-butyl group in CAS 1049371-70-1 confers distinct steric bulk and lipophilicity (calculated XLogP3-AA = 4.2) relative to analogs bearing smaller alkyl (e.g., methyl, ethyl) or hydrogen substituents, which influences membrane permeability and binding-pocket complementarity [2]. Similarly, the para-fluorophenyl substitution at position 6 can differentially affect metabolic stability and π-stacking interactions compared to chloro, methoxy, or unsubstituted phenyl analogs. Generic assumption of class-level interchangeability therefore risks selection of a compound with unintended target selectivity, potency shifts, or unsuitable physicochemical behavior. The quantitative evidence below delineates where data—whether direct or class-projected—can inform compound-specific procurement decisions.

Quantitative Differentiation Evidence for N-tert-Butyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide (CAS 1049371-70-1) Against Closest Analogs


Lipophilicity Advantage: Enhanced Calculated XLogP3-AA Versus N-Butyl and N-Phenyl Analogs

CAS 1049371-70-1 exhibits a calculated XLogP3-AA of 4.2, reflecting the lipophilic contribution of its tert-butyl carboxamide moiety [1]. This value exceeds that of the direct N-butyl analog (N-butyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide, calculated XLogP approximately 3.7) and the N-(2-fluorophenyl) analog (CAS 1049449-26-4, XLogP approximately 4.0), consistent with the incremental methylene and branching contributions of the tert-butyl group. Higher lipophilicity may enhance passive membrane permeability, a critical determinant for intracellular target access in cell-based assays, while also influencing solubility and metabolic stability. Selection of this compound over lower-logP analogs is warranted when experimental designs require higher membrane partitioning, provided that solubility limits are not exceeded.

Lipophilicity Drug-likeness Permeability

Steric Bulk Differentiation: Tert-Butyl vs. N-Butyl Substituent Effects on Molecular Topology

The tert-butyl group in CAS 1049371-70-1 introduces greater steric hindrance near the carboxamide hydrogen-bonding motif compared to the linear N-butyl analog [1]. This steric feature can differentially affect kinase active-site binding, as demonstrated by SAR studies on related 6-phenylimidazo[2,1-b]thiazole derivatives, where bulky N-amide substituents altered FLT3 inhibitory potency by over 10-fold relative to smaller substituents [2]. While direct kinase profiling data for CAS 1049371-70-1 are not publicly available, the class-level SAR indicates that the tert-butyl modification may favor selectivity for targets possessing a complementary hydrophobic cleft adjacent to the hinge-binding region. Users aiming to explore structure-selectivity relationships within kinase inhibitor screening cascades should preferentially select this compound over N-butyl or N-methyl congeners when bulky hydrophobic probing is desired.

Steric hindrance Molecular topology Binding selectivity

Antiproliferative Potential: Class-Level Cytotoxicity Against MDA-MB-231 Breast Cancer Cells

Structurally related imidazo[2,1-b]thiazole-3-carboxamide derivatives have demonstrated antiproliferative activity against the triple-negative breast cancer cell line MDA-MB-231, with reported IC50 values in the low micromolar range [1]. Specifically, imidazo[2,1-b]thiazole-based aryl hydrazones bearing similar core scaffolds achieved IC50 values of 1.65 μM and 1.12 μM in MDA-MB-231 cells [1]. While these data are from compounds with additional aryl hydrazone modifications not present in CAS 1049371-70-1, the shared imidazo[2,1-b]thiazole-3-carboxamide pharmacophore suggests that CAS 1049371-70-1 may serve as a viable starting scaffold for medicinal chemistry optimization toward breast cancer targets. Note that direct cytotoxicity data for the unmodified CAS 1049371-70-1 compound are not publicly available; users should independently verify activity in their specific assay systems.

Antiproliferative Breast cancer MDA-MB-231

Hydrogen-Bond Donor Capacity: Comparative Docking Potential via the Carboxamide NH

CAS 1049371-70-1 possesses a single hydrogen-bond donor (the carboxamide NH) and four hydrogen-bond acceptors (carbonyl oxygen, thiazole nitrogen, imidazole nitrogen, and fluorine), as computed by Cactvs [1]. This HBD/HBA profile differs from analogs such as N,N-dimethylimidazo[2,1-b]thiazole-3-carboxamide derivatives (0 HBD), which are incapable of acting as hydrogen-bond donors in kinase hinge-binding interactions. In FLT3 and VEGFR2 kinase inhibitor series sharing the imidazo[2,1-b]thiazole core, the presence of a carboxamide NH has been shown to contribute to hinge-region hydrogen bonding, often improving inhibitory potency by 5–20 fold compared to tertiary amide analogs lacking the donor [2]. The single HBD of CAS 1049371-70-1 thus provides a balanced donor/acceptor profile suitable for probing ATP-binding site interactions, distinguishing it from fully N-alkylated or N-arylated congeners that lack donor capacity entirely.

Hydrogen bonding Kinase hinge binding Molecular recognition

Optimal Procurement Scenarios for N-tert-Butyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide (CAS 1049371-70-1)


Kinase Inhibitor Scaffold-Hopping and SAR Exploration

Based on the class-level SAR from 6-phenylimidazo[2,1-b]thiazole FLT3/VEGFR2 inhibitors [1], CAS 1049371-70-1 can serve as a core scaffold for synthesizing focused libraries aimed at probing kinase hinge-binding pockets. Its single carboxamide HBD and tert-butyl steric profile make it suitable for systematic variation at the 6-position (4-fluorophenyl) and the 3-carboxamide to generate SAR around hydrophobic pocket complementarity. Users should prioritize this compound when their screening cascade requires a scaffold with balanced HBD/HBA character and the capacity for further derivatization.

Lipophilicity-Dependent Cellular Uptake Studies

With an XLogP3-AA of 4.2 [1], CAS 1049371-70-1 is positioned in a favorable lipophilicity range for passive membrane permeability. This makes it a candidate for comparative cellular uptake studies against lower-logP analogs (e.g., N-butyl or N-methyl derivatives), particularly in the context of intracellular target engagement assays where permeability is a known bottleneck. The tert-butyl group provides a useful increment in logP without the excessive lipophilicity (logP > 5) that often leads to poor solubility and non-specific binding.

Anticancer Lead Generation Starting from a Privileged Imidazo[2,1-b]thiazole Scaffold

Class-level antiproliferative data against MDA-MB-231 breast cancer cells (IC50 ~1–2 μM for structurally related derivatives) [1] support the use of CAS 1049371-70-1 as a starting point for hit-to-lead optimization in oncology programs. The compound's structural simplicity and multiple vectors for chemical modification (fluorophenyl, carboxamide, imidazole C-5) offer a versatile template for generating diverse analog sets. Users should verify baseline cytotoxicity in their specific cell lines before initiating large-scale analog synthesis.

Selectivity Profiling Against N-Alkyl Carboxamide Congeners

CAS 1049371-70-1 is differentiated from its closest commercially available analogs—N-butyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide and N-(2-fluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide [1]—by its tert-butyl carboxamide. Procurement of this compound alongside its N-butyl and N-aryl comparators enables head-to-head selectivity profiling across a panel of kinase or non-kinase targets, directly addressing the question of whether the tert-butyl modification confers meaningful selectivity advantages in a given assay system.

Quote Request

Request a Quote for N-tert-butyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.